molecular formula C13H10F3N B1334235 3-[4-(Trifluoromethyl)phenyl]aniline CAS No. 400747-98-0

3-[4-(Trifluoromethyl)phenyl]aniline

Cat. No.: B1334235
CAS No.: 400747-98-0
M. Wt: 237.22 g/mol
InChI Key: RTSCKIULIJLTHO-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Core Structures in Contemporary Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are foundational pillars in the world of synthetic chemistry. wikipedia.org The aniline core, consisting of an amino group attached to a benzene (B151609) ring, is a versatile scaffold found in a vast array of industrially and biologically important molecules. geeksforgeeks.orgresearchgate.net Its significance stems from the reactivity of both the amino group and the aromatic ring. The amino group can act as a nucleophile, a base, and a directing group for electrophilic aromatic substitution, making it a gateway to a multitude of chemical transformations. geeksforgeeks.orgbyjus.com

In contemporary research, anilines are crucial intermediates in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. geeksforgeeks.orgquora.com They are integral to the production of polyurethanes, rubber processing chemicals, and a variety of pigments. wikipedia.orgquora.com The ability to readily modify the aniline structure, by introducing substituents onto the aromatic ring, allows for the fine-tuning of a molecule's physical, chemical, and biological properties. researchgate.net This adaptability has cemented the aniline core as a privileged structure in drug discovery and materials science.

Strategic Role of Trifluoromethyl Substituents in Modulating Molecular Reactivity and Electronic Properties

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its properties, a strategy widely employed in medicinal chemistry and materials science. bohrium.comtandfonline.com The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. tandfonline.commdpi.com This electronic effect can significantly impact the reactivity of a molecule. For instance, attaching a trifluoromethyl group to an aromatic ring deactivates it towards electrophilic substitution. mdpi.com

Beyond its electronic influence, the trifluoromethyl group possesses other key attributes. Its steric profile is relatively small, and it is often considered a bioisostere of a methyl group, although with profoundly different electronic properties. mdpi.comacs.org The carbon-fluorine bond is exceptionally strong, leading to high metabolic stability, a desirable trait in pharmaceutical candidates. mdpi.com Furthermore, the lipophilicity of a molecule is often increased by the presence of a -CF3 group, which can enhance its ability to cross cell membranes. bohrium.commdpi.com These combined effects make the trifluoromethyl group a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. nih.gov

Overview of Phenyl-Substituted Aniline Architectures as Versatile Synthetic Precursors

Phenyl-substituted anilines, also known as biphenylamines, represent a class of compounds that merge the structural features of aniline and a biphenyl (B1667301) system. This combination results in molecules with unique three-dimensional structures and electronic properties. They serve as versatile synthetic precursors for a range of more complex molecules, including pharmaceuticals, liquid crystals, and organic light-emitting diode (OLED) materials.

The synthesis of phenyl-substituted anilines can be achieved through various cross-coupling reactions, with palladium-catalyzed methods being particularly prevalent. bohrium.com These synthetic routes allow for the controlled introduction of a wide variety of substituents on either aromatic ring, providing a high degree of molecular diversity. The resulting architectures are often used to construct rigid and extended molecular frameworks, which are desirable in materials science applications. In medicinal chemistry, the biphenylamine scaffold can be found in compounds designed to interact with specific biological targets.

Historical Context and Evolution of Research in Fluorinated Aromatic Amines

The history of fluorinated aromatic amines is intrinsically linked to the broader history of organofluorine chemistry. Early research in this area was hampered by the challenges of safely and selectively introducing fluorine into organic molecules. A significant breakthrough came in 1927 with the discovery of the Schiemann reaction, which provided a reliable method for the synthesis of fluoroaromatic compounds from diazonium salts. nih.gov The development of methods to create trifluoromethylated aromatics, such as the reaction of benzotrichlorides with antimony trifluoride, further expanded the scope of accessible fluorinated compounds. nih.gov

The strategic importance of fluorinated compounds became evident during World War II, particularly in the Manhattan Project, which spurred significant advancements in fluorine chemistry. nih.gov In the decades that followed, the unique properties conferred by fluorine led to a surge in research into fluorinated molecules, including aromatic amines. researchgate.net The realization that the introduction of fluorine and trifluoromethyl groups could enhance the efficacy of pharmaceuticals and agrochemicals has driven much of the modern research in this field. alfa-chemistry.comnbinno.com Today, the synthesis and application of fluorinated aromatic amines is a mature and active area of chemical research, with a continuous stream of new synthetic methodologies and applications being reported. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSCKIULIJLTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960532
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400747-98-0
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
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Chemical Reactivity and Derivatization of 3 4 Trifluoromethyl Phenyl Aniline

Reactions of the Primary Amine Functionality

The primary amine group in 3-[4-(trifluoromethyl)phenyl]aniline is a versatile functional group that readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary amine of this compound can be readily acylated to form various amides. This reaction is fundamental in organic synthesis, often employed to protect the amino group or to introduce new functionalities. The reaction typically involves treating the aniline (B41778) with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

For instance, acetamides can be formed by reacting the aniline with acetyl chloride or acetic anhydride. A patent describes the reaction of m-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent like toluene (B28343) to yield m-trifluoromethyl acetanilide (B955). google.com This acetamide (B32628) can then undergo further reactions, such as nitration, demonstrating the utility of the amide as a protecting group to modulate the reactivity of the aromatic ring. google.com

Similarly, isobutyramides of substituted 3-(trifluoromethyl)anilines have been synthesized and investigated for their biological activities. nih.govresearchgate.net These compounds are typically prepared by reacting the corresponding aniline with isobutyryl chloride.

The following table summarizes representative acylation reactions of trifluoromethyl-substituted anilines.

Starting AnilineAcylating AgentProductReference
m-(Trifluoromethyl)anilineAcetyl chlorideN-[3-(Trifluoromethyl)phenyl]acetamide google.comnist.gov
4-Substituted-3-(trifluoromethyl)anilineIsobutyryl chlorideN-(4-Substituted-3-(trifluoromethyl)phenyl)isobutyramide nih.govresearchgate.net
4-(Trifluoromethyl)aniline (B29031)Chloroacetyl chlorideN-(4-(Trifluoromethyl)phenyl)chloroacetamide researchgate.net

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This typically involves treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, at low temperatures. chemguide.co.uk The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Halogenation: Diazonium salts are excellent substrates for the introduction of halogens onto the aromatic ring via Sandmeyer-type reactions. chemguide.co.uk While specific examples for the diazonium salt of this compound are not detailed in the provided search results, the general principle applies. For instance, treatment with copper(I) chloride or copper(I) bromide would be expected to yield the corresponding chloro- or bromo-substituted derivative.

Coupling Reactions: Aryldiazonium salts are electrophiles that can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form brightly colored azo compounds. chemguide.co.ukwikipedia.org The reaction with phenols is typically carried out in mildly alkaline conditions. chemguide.co.uk For example, the diazonium salt of this compound would be expected to couple with a phenol (B47542) at the para position to the hydroxyl group, provided it is unsubstituted. wikipedia.org A study on the difunctionalization of aryldiazonium salts to synthesize para-azophenols notes that a substrate with a meta-trifluoromethyl group did not yield the desired product under their specific reaction conditions, suggesting that the electronic effects of the substituent can influence the outcome of such reactions. nih.gov

The primary amine of this compound can react with isocyanates to form substituted ureas. For example, 1-(Adamantan-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea was synthesized from the reaction of an adamantyl isocyanate with 3-(trifluoromethyl)aniline (B124266). nih.gov The synthesis of diaryl ureas, which are analogs of the drug sorafenib, involves the reaction of an aryl amine with an aryl isocyanate. asianpubs.org A general method for the synthesis of unsymmetrical arylureas utilizes 3-substituted dioxazolones as isocyanate surrogates, though it was noted that p-trifluoromethylaniline exhibited a slow conversion rate. tandfonline.com

Carbamate (B1207046) derivatives can also be synthesized from this compound. General methods for carbamate synthesis include the reaction of amines with chloroformates or the Hofmann rearrangement of aromatic amides in the presence of an alcohol. nih.govorganic-chemistry.orgniscpr.res.in The synthesis of N-arylcarbamates can also be achieved through metal-free processes involving the trapping of in situ generated isocyanates with alcohols. thieme-connect.com

The following table provides examples of urea (B33335) and carbamate formation from trifluoromethyl-substituted anilines.

Starting AnilineReagentProduct TypeProduct ExampleReference
3-(Trifluoromethyl)anilineAdamantan-1-ylmethyl isocyanateUrea1-(Adamantan-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea nih.gov
4-Aminobenzotrifluoride3-Phenyl-1,4,2-dioxazolidin-5-oneUreaN-phenyl-N-[4-(trifluoromethyl)phenyl]-urea chemicalbook.com
3,5-Bis(trifluoromethyl)anilineMethyl chloroformate (via Hofmann rearrangement)CarbamateMethyl (3,5-bis(trifluoromethyl)phenyl)carbamate nih.gov

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. edu.krd This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

For example, 4-chloro-3-trifluoromethylaniline has been reacted with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in absolute alcohol with a catalytic amount of acetic acid to yield the corresponding Schiff base, 4-[(E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl]-2-methoxy-6-nitrophenol. jocpr.com The formation of Schiff bases is a versatile reaction, and various aldehydes can be employed. nih.gov

The table below shows an example of a Schiff base formation reaction.

Aniline DerivativeAldehydeProduct (Schiff Base)Reference
4-Chloro-3-trifluoromethylaniline4-Hydroxy-3-methoxy-5-nitrobenzaldehyde4-[(E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl]-2-methoxy-6-nitrophenol jocpr.com

The nitrogen atom of the primary amine in this compound can be alkylated or arylated to form secondary or tertiary amines.

N-Alkylation can be achieved by reacting the aniline with alkyl halides. The reaction of 4-bromo-3-(trifluoromethyl)aniline (B1346880) with trimethyl phosphate (B84403) has been used to prepare 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org More generally, N-alkylation can be performed with various alkylating agents. A one-pot synthesis of N-methyl-N-(trifluoromethyl)anilines from N-methylanilines has also been described. rsc.org

N-Arylation is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. The Ullmann condensation involves the reaction of an amine with an aryl halide in the presence of a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations of this reaction may use ligands to facilitate the coupling under milder conditions. researchgate.netmdpi.com For example, the Goldberg reaction, a type of Ullmann condensation, couples an aniline with an aryl halide using a copper(I) iodide and phenanthroline catalyst. wikipedia.org

Reactivity of the Substituted Phenyl Rings

The two phenyl rings of this compound are subject to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is determined by the directing effects of the substituents on each ring. wikipedia.orgbyjus.com

On the aniline-bearing ring, the amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.comlibretexts.org To avoid this, electrophilic substitutions on anilines are often carried out after protecting the amino group, for example, by converting it to an acetamide. The acetamido group (-NHCOCH₃) is still an activating, ortho-, para-director, but less so than a free amino group.

On the other phenyl ring, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

Therefore, for this compound, electrophilic attack is most likely to occur on the aniline-bearing ring at the positions ortho and para to the amino group. The position para to the amino group is sterically unhindered. The positions ortho to the amino group are also ortho to the biaryl linkage.

A practical example of controlling the regioselectivity of an electrophilic substitution is the nitration of m-(trifluoromethyl)aniline. Direct nitration can lead to a mixture of isomers. However, by first converting the aniline to m-trifluoromethyl acetanilide, nitration can be directed to the position para to the acetamido group, yielding 4-nitro-3-trifluoromethylacetanilide. Subsequent hydrolysis of the amide provides 4-nitro-3-trifluoromethylaniline. google.comchemicalbook.com

Another example is the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline. Treatment with a mild brominating agent, 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, results in the selective monobromination at the position para to the strongly activating dimethylamino group, yielding 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org

The following table summarizes the directing effects of the key functional groups in this compound.

Functional GroupRing PositionElectronic EffectDirecting Influence
-NH₂C3'ActivatingOrtho, Para
-CF₃C4DeactivatingMeta

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. masterorganicchemistry.com In this compound, the two aromatic rings exhibit distinct reactivities towards electrophiles.

The aniline ring is highly activated due to the strong electron-donating nature of the amino group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. nih.gov In the case of this compound, the positions ortho to the amino group (positions 2 and 4) and the position para to the amino group (position 6) are the most likely sites for electrophilic attack. However, the bulky [4-(trifluoromethyl)phenyl] group at position 3 may exert some steric hindrance, potentially favoring substitution at positions 4 and 6 over position 2.

Conversely, the second phenyl ring is strongly deactivated by the electron-withdrawing trifluoromethyl group. nih.gov The -CF₃ group is a meta-director, meaning it will direct incoming electrophiles to the positions meta to itself (positions 3' and 5'). libretexts.org However, due to the powerful deactivating effect, electrophilic substitution on this ring is significantly less favorable than on the activated aniline ring. Therefore, under typical electrophilic aromatic substitution conditions, reactions are expected to occur selectively on the aniline ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingPosition of AttackDirecting GroupPredicted Reactivity
Aniline Ring2, 4, 6-NH₂ (ortho, para-directing)Activated
Phenyl Ring3', 5'-CF₃ (meta-directing)Deactivated

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be substituted with strong electron-withdrawing groups and to possess a good leaving group, such as a halogen. masterorganicchemistry.com The parent compound, this compound, is not suitably activated for SₙAr on either ring without a leaving group.

However, halogenated derivatives of this compound, particularly those with halogens on the trifluoromethyl-bearing ring, can undergo SₙAr. For instance, a fluorine atom positioned para to the trifluoromethyl group in a polyfluoroarene derivative can be displaced by a nucleophile. mdpi.com The strong electron-withdrawing nature of the -CF₃ group stabilizes the negatively charged Meisenheimer complex intermediate, which is formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.comnih.gov The reaction is generally favored at positions ortho and para to strong electron-withdrawing groups. masterorganicchemistry.com

Cross-Coupling Reactions of Halogenated Analogues

Halogenated derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : Bromo or iodo derivatives of this compound can be coupled with a wide range of aryl, heteroaryl, and alkyl boronic acids or esters. nih.govnih.gov This reaction is a versatile method for synthesizing more complex biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates like unprotected anilines. nih.gov

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.org A halogenated this compound could be coupled with various primary or secondary amines to introduce additional amino functionalities. Conversely, an amino-substituted aryl halide could be coupled with this compound. The reaction conditions, including the choice of ligand and base, are critical for the successful coupling of a broad range of substrates. nih.gov

Table 2: Examples of Cross-Coupling Reactions with Halogenated Analogues

ReactionSubstratesCatalyst System (Typical)Product Type
Suzuki-MiyauraHalogenated this compound + Organoboron compoundPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Extended biaryl system
Buchwald-Hartwig AminationHalogenated this compound + AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)Di- or tri-arylamine

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl group exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

Electron-Withdrawing Effects on Ring Reactivity

The -CF₃ group is one of the most powerful electron-withdrawing substituents used in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect. mdpi.comnih.gov

Deactivation of the Aromatic Ring : The primary effect of the -CF₃ group is the strong deactivation of the phenyl ring to which it is attached, making it significantly less susceptible to electrophilic attack. mdpi.comlibretexts.org

Increased Acidity : The electron-withdrawing nature of the -CF₃ group can increase the acidity of N-H protons in the aniline moiety, although this effect is transmitted through the biphenyl (B1667301) system.

Stabilization of Anionic Intermediates : In reactions involving the formation of a negative charge on the aromatic ring, such as nucleophilic aromatic substitution, the -CF₃ group provides significant stabilization, thereby accelerating the reaction. masterorganicchemistry.com

Steric Hindrance Effects on Reaction Rates and Selectivity

While often described as having a compact steric profile, the trifluoromethyl group is bulkier than a hydrogen or fluorine atom and can influence reaction outcomes through steric hindrance. mdpi.commdpi.com

Regioselectivity in Substitution : The steric bulk of the -CF₃ group can hinder attack at the adjacent ortho positions (2' and 6') on its own ring. In cases where reactions might occur on this ring, this steric hindrance can further favor substitution at the meta positions.

Conformational Effects : The presence of the -CF₃ group can influence the preferred conformation of the biphenyl system, affecting the dihedral angle between the two phenyl rings. This, in turn, can impact the extent of electronic communication between the rings and the accessibility of reactive sites. In sterically congested systems, the presence of multiple CF₃ groups can lead to significant distortion of the aromatic rings. researchgate.net

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be understood from well-established principles for related compounds.

Electrophilic Aromatic Substitution : The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. libretexts.org For the aniline ring, the amino group stabilizes the positive charge in the intermediate through resonance, leading to the observed ortho, para selectivity.

Nucleophilic Aromatic Substitution : The SₙAr mechanism involves a two-step process: nucleophilic attack to form a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.comnih.gov The rate-determining step is typically the formation of the anionic Meisenheimer complex, the stability of which is greatly enhanced by electron-withdrawing groups like -CF₃. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling : The catalytic cycles for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are well-studied. libretexts.org They generally involve three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation (in Suzuki coupling) or Amine Coordination/Deprotonation (in Buchwald-Hartwig amination): The second coupling partner is brought onto the palladium center.

Reductive Elimination : The final product is formed, and the palladium(0) catalyst is regenerated.

Kinetic and computational studies on analogous systems have provided detailed insights into the roles of ligands, bases, and additives in these catalytic cycles, highlighting factors that influence reaction rates and selectivity. rsc.org

Radical Cascade Mechanisms in Trifluoromethylation Reactions

The synthesis and derivatization of molecules containing the trifluoromethyl (CF3) group often involve radical-based mechanisms due to the nature of common CF3 sources. Photoredox catalysis, in particular, offers a mild and efficient pathway for generating trifluoromethyl radicals, which can then engage in complex reaction cascades.

In a typical photoredox-mediated trifluoromethylation, a photocatalyst, such as Ru(phen)3Cl2, is excited by visible light. princeton.edu The excited-state catalyst can then reduce a trifluoromethyl source, like triflyl chloride (CF3SO2Cl), via a single-electron transfer (SET) process. princeton.edu This generates a trifluoromethyl radical (•CF3), which is a highly reactive intermediate. princeton.edu This radical can add to aromatic systems, such as the biphenyl core of a precursor molecule, to form a radical intermediate. princeton.eduresearchgate.net Subsequent oxidation of this intermediate by the oxidized photocatalyst, followed by deprotonation, yields the trifluoromethylated aromatic compound and completes the catalytic cycle. princeton.eduresearchgate.net

Furthermore, aniline derivatives can participate in radical cascade reactions, where an initial radical addition triggers a sequence of intramolecular events, often culminating in the formation of complex heterocyclic structures. For instance, in reactions involving N-arylmethacrylamides, a trifluoromethyl radical can initiate a cyclization cascade. acs.org An analogous process could be envisioned for derivatives of this compound, where the aniline nitrogen directs the cyclization of a tethered reactive group following an initial radical attack. ESR (Electron Spin Resonance) studies have been used to confirm the involvement of radical species in such cascade processes. acs.org The addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can inhibit these reactions, providing further evidence for a radical-mediated pathway. beilstein-journals.orgacs.org

StepDescriptionKey Intermediates
1. Photoexcitation A photocatalyst absorbs visible light and transitions to an excited state.Excited-state photocatalyst [e.g., *Ru(phen)3²⁺]
2. Radical Generation The excited photocatalyst reduces a CF3 source (e.g., CF3SO2Cl) via Single-Electron Transfer (SET), which then fragments to produce a trifluoromethyl radical.Trifluoromethyl radical (•CF3)
3. Radical Addition The •CF3 radical adds to an aromatic ring or an unsaturated bond of the substrate.Aryl radical adduct
4. Cascade/Cyclization (if applicable) The newly formed radical intermediate undergoes intramolecular cyclization or other sequential reactions.Cyclized radical intermediate
5. Oxidation & Deprotonation The radical intermediate is oxidized by the photocatalyst, and a subsequent proton loss re-aromatizes the system, yielding the final product and regenerating the ground-state photocatalyst.Cationic intermediate

Catalytic Cycle Elucidation in Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental for the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl halide with an arylboronic acid. The synthesis of the target compound can be achieved by coupling 3-haloaniline with 4-(trifluoromethyl)phenylboronic acid or, alternatively, by coupling a 3-aminophenylboronic acid derivative with a 4-halobenzotrifluoride.

The catalytic cycle for a Suzuki-Miyaura reaction is well-established and proceeds through three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step forms a Pd(II) intermediate. nih.govorgsyn.org The choice of ligand is crucial and can influence the efficiency of this step, especially with less reactive aryl chlorides. researchgate.net

Transmetalation : A base activates the organoboron compound (Ar'-B(OH)2), facilitating the transfer of the aryl group (Ar') from boron to the palladium center. This step forms a diaryl-palladium(II) complex and displaces the halide. researchgate.netmdpi.com

Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle. orgsyn.orgyoutube.com

For the synthesis of this compound, the Buchwald-Hartwig amination offers an alternative route, coupling an aryl halide (like 3-bromo-4'-(trifluoromethyl)biphenyl) with an amine source. The catalytic cycle is similar, involving oxidative addition followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond. orgsyn.orgresearchgate.net The use of specific aniline ligands, including 3-trifluoromethylaniline itself, can stabilize the palladium catalyst and enhance its activity in challenging cross-coupling reactions. nih.gov

StepTransformationPalladium Oxidation StateKey Intermediates
1. Oxidative Addition Ar-X + Pd(0)L_n → Ar-Pd(II)(X)L_n0 → +2Ar-Pd(II)-X complex
2. Transmetalation Ar-Pd(II)(X)L_n + Ar'-B(OR)2 → Ar-Pd(II)(Ar')L_n+2Diaryl-Pd(II) complex
3. Reductive Elimination Ar-Pd(II)(Ar')L_n → Ar-Ar' + Pd(0)L_n+2 → 0Biaryl product, regenerated Pd(0) catalyst

Proton Transfer and Intermediate Characterization

Proton transfer is a fundamental step in many reactions involving anilines. The amino group (-NH2) of this compound can act as both a Brønsted-Lowry base (accepting a proton) and, under strongly basic conditions or within a catalytic cycle, as a proton donor.

In catalytic C-N cross-coupling reactions like the Buchwald-Hartwig amination, the deprotonation of the aniline or its coordinated complex with the metal center is a critical step in the catalytic cycle. youtube.com This proton transfer, typically mediated by a stoichiometric base, generates a more nucleophilic amide species that is essential for the subsequent reductive elimination step.

The characterization of transient species and reaction intermediates is crucial for elucidating these complex reaction mechanisms. Spectroscopic techniques are invaluable for this purpose.

In-situ Fourier Transform Infrared Spectroscopy (FTIR) can be used to monitor the formation of intermediates during reactions. For example, in studies of aniline oxidation, FTIR has provided evidence for the formation of dimeric intermediates such as 4-aminodiphenylamine (an isomer of the target compound's core structure) and its adsorption on electrode surfaces. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR are routinely used to characterize final products, while specialized techniques can help identify intermediates. For instance, ¹⁹F NMR is particularly useful for tracking reactions involving trifluoromethylated compounds. mdpi.comunimib.it

Mass Spectrometry (MS) , including techniques like Differential Electrochemical Mass Spectrometry (DEMS), can detect volatile products and intermediates, confirming, for example, the evolution of gases like CO2 during degradation pathways. rsc.org

In the context of this compound, these methods could be employed to characterize intermediates such as palladium-amine complexes in cross-coupling reactions, sigma-complexes during electrophilic substitution, or radical cations formed during oxidative processes.

Potential IntermediateReaction TypeCharacterization Method
Aniline Radical CationOxidation, Photoredox CatalysisESR, Cyclic Voltammetry
Sigma ComplexElectrophilic Aromatic SubstitutionLow-Temperature NMR
Palladium-Amine ComplexBuchwald-Hartwig AminationX-ray Crystallography, NMR
Dimeric Species (e.g., Aminodiphenylamine)Oxidative Coupling/PolymerizationIn-situ FTIR, Mass Spectrometry

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization:There is no available ¹⁹F NMR data to characterize the trifluoromethyl group of this specific molecule.

While data exists for isomers and related analogs, the strict requirement to focus solely on "3-[4-(Trifluoromethyl)phenyl]aniline" prevents the inclusion of information from other compounds. Therefore, the requested article cannot be generated with the required scientific accuracy and detail at this time.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the structural elucidation of "this compound". These methods provide critical information regarding the compound's molecular weight and its fragmentation patterns, which aids in confirming its identity and structure.

The nominal molecular weight of "this compound" (C₁₃H₁₀F₃N) is 251.22 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high accuracy. For instance, the related compound 3-(Trifluoromethyl)aniline (B124266) has a calculated exact mass of 161.0452339. massbank.eu A similar level of precision would be expected for "this compound".

GC-MS analysis combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov This is particularly useful for analyzing the purity of a sample and identifying any volatile impurities. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For "this compound", fragmentation would likely occur at the C-N bond and the bond connecting the two phenyl rings. Characteristic fragments would include ions corresponding to the loss of the trifluoromethyl group (-CF₃) or cleavage yielding the aminophenyl and trifluoromethylphenyl moieties. The analysis of degradation products of similar compounds, such as teriflunomide, shows that 4-(trifluoromethyl)aniline (B29031) is a stable fragment with a mass-to-charge ratio (m/z) of 160 under oxidative and thermal stress, confirming the stability of this structural component during fragmentation. nih.gov The study of trifluoroacetylated (TFA) derivatives of related amphetamines also shows characteristic fragmentation pathways that can help predict the behavior of similar trifluoromethyl-containing structures under electron ionization. researchgate.net

X-ray Crystallography for Single-Crystal Structure Determination

While specific crystallographic data for "this compound" is not prominently available, analysis of closely related fluorinated aromatic compounds provides significant insight into the expected structural characteristics. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing details about molecular geometry, conformation, and intermolecular interactions that dictate the material's bulk properties.

For example, the crystal structure of a related derivative, 4-Methoxy-3-(trifluoromethyl)aniline, has been determined to be in an orthorhombic system. nih.gov The crystallographic parameters for this analog offer a model for what might be expected for "this compound".

Table 1: Crystallographic Data for the Analog Compound 4-Methoxy-3-(trifluoromethyl)aniline nih.gov

ParameterValue
Chemical FormulaC₈H₈F₃NO
Molecular Weight (Mr)191.15
Crystal SystemOrthorhombic
a5.4140 (11) Å
b14.880 (3) Å
c21.304 (4) Å
Volume (V)1716.3 (6) ų
Z (Molecules per unit cell)8

Molecular Geometry and Conformation Analysis

The molecular geometry of "this compound" would be characterized by two phenyl rings linked by a single C-C bond. A key conformational feature is the dihedral angle between the planes of these two rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyl (B1667301) systems are typically non-planar in the solid state. The exact angle is influenced by the nature and position of substituents and by crystal packing forces.

The trifluoromethyl (-CF₃) group is a significant structural feature. X-ray diffraction studies on other fluorinated aromatic compounds have revealed that trifluoromethyl groups can exhibit significant rotational disorder within the crystal lattice. This is attributed to the presence of multiple low-energy conformations. The aniline (B41778) moiety (-NH₂) is generally planar with the attached aromatic ring, allowing for electronic conjugation.

The crystal structure of "this compound" would be stabilized by a network of intermolecular interactions. The aniline group provides a hydrogen bond donor (-NH₂), while the nitrogen atom and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the standard for quantitative purity analysis. For compounds like 3-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline, established RP-HPLC methods use C18 columns with a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com These methods are capable of separating the main compound from its isomers and other related substances. thermofisher.com The high resolving power of Ultra-High-Performance Liquid Chromatography (UHPLC) is particularly effective for detecting and quantifying impurities at very low levels, as demonstrated in the analysis of related bromo-trifluoromethylaniline compounds. srce.hrresearchgate.net A purity of >95% as determined by HPLC is a common specification for commercial grades of related compounds. lgcstandards.com

Table 2: Typical HPLC Conditions for Analysis of Trifluoromethylanilines nih.govsielc.comsielc.com

ParameterCondition
Column Reverse-phase (e.g., Newcrom R1, C18)
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid)
Detection UV (e.g., at 250 nm)
Flow Rate Typically 1.0 mL/min
Application Purity assessment, impurity profiling, pharmacokinetic studies

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient technique for qualitative analysis. It is primarily used to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the desired product. mdpi.com For aromatic amines, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar organic solvents. jcsp.org.pk By comparing the retention factor (Rf) of spots on the TLC plate with those of known standards, one can quickly assess the status of the reaction and the general purity of the product before undertaking more rigorous analysis by HPLC or GC.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental tools for determining the optimized geometry and electronic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, providing valuable data on bond lengths, angles, and energetic parameters. wikipedia.orgnih.gov

Density Functional Theory (DFT) has become a popular and powerful method in computational chemistry for studying the electronic structure of molecules. thaiscience.info This approach is based on the principle that the energy of a molecule can be determined from its electron density. One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and local density approximations.

In studies of aniline (B41778) derivatives, the B3LYP functional is frequently paired with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govepstem.netmdpi.com These calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties like dipole moments and hyperpolarizability. nih.govepstem.net The choice of basis set is critical, as larger sets provide more flexibility for describing the distribution of electrons, leading to more accurate results. researchgate.net For molecules containing fluorine, such as 3-[4-(Trifluoromethyl)phenyl]aniline, the inclusion of polarization and diffuse functions in the basis set is important for accurately modeling the electronegative fluorine atoms and any potential non-covalent interactions.

The Hartree-Fock (HF) method is a foundational ab initio technique in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for understanding molecular structure and properties by solving the Schrödinger equation in an iterative, self-consistent field (SCF) manner. wikipedia.org While HF theory systematically neglects electron correlation, leading to some inaccuracies, it is instrumental for obtaining basic geometric parameters and molecular orbitals. researchgate.netresearchgate.net

For enhanced accuracy, post-HF methods, which build upon the HF solution to include electron correlation effects, are often used. Although computationally more demanding, these methods provide more reliable energetic and geometric data. In the context of aniline and its derivatives, HF calculations, often with basis sets like 6-31G**, have been used to investigate physicochemical and electronic structure parameters. nih.gov These studies lay the groundwork for more advanced computational analyses.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Analyses such as Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are essential for a comprehensive understanding of a molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. thaiscience.inforesearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability. thaiscience.info For aniline derivatives, the distribution of the HOMO and LUMO is often spread across the aromatic rings and substituent groups. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the biphenyl (B1667301) system, influenced by the electron-withdrawing trifluoromethyl group. This distribution facilitates intramolecular charge transfer (ICT), which is a key characteristic of such molecules. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for an Aniline Derivative Note: The following data are illustrative for a molecule with similar functional groups and were calculated using DFT/B3LYP methods. Actual values for this compound would require specific calculations.

ParameterEnergy (eV)
HOMO Energy-7.273
LUMO Energy-3.169
Energy Gap (ΔE)4.104

Data is representative of values found for similar structures, such as 4-bromoanilinium perchlorate. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For an aniline derivative, the MEP surface would likely show a negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a site for electrophilic interaction. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a region of negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential. researchgate.net The MEP analysis helps in understanding intermolecular interactions and the reactive behavior of the molecule. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures, such as bonds and lone pairs. wikipedia.orgwisc.edu This method is particularly useful for analyzing charge delocalization and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org

NBO analysis quantifies the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater charge delocalization. In molecules like this compound, significant interactions are expected between the lone pair electrons of the nitrogen atom (n) and the antibonding π* orbitals of the aromatic rings. This n → π* interaction results in the delocalization of electron density from the amino group into the phenyl rings, which stabilizes the molecule. materialsciencejournal.org Similarly, interactions involving the C-F bonds and adjacent orbitals can be analyzed to understand the electronic influence of the trifluoromethyl group.

Table 2: Representative NBO Analysis Data for Stabilizing Interactions Note: This table presents typical donor-acceptor interactions and their stabilization energies (E(2)) found in similar aromatic amine structures. Specific values for this compound would require dedicated NBO calculations.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
N-HC-C~5-10σ → σ
C-CC-C~20-25π → π
N (Lone Pair)C-C* (Aromatic)~40-60n → π
C-HC-C~2-5σ → π*

Values are generalized from typical findings in NBO analyses of substituted anilines.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Theoretical investigations into the conformational preferences of such biphenyl derivatives are typically performed by mapping the potential energy surface (PES) as a function of this critical dihedral angle. nih.gov This is often accomplished through a "relaxed PES scan" using computational methods like Density Functional Theory (DFT). researchgate.net In this procedure, the dihedral angle is systematically fixed at various values (e.g., in 10- or 15-degree increments from 0° to 180°), while the rest of the molecule's geometry is allowed to relax to its lowest energy arrangement at each step. uni-muenchen.de

The resulting energy values are then plotted against the corresponding dihedral angle, generating a one-dimensional potential energy curve. This curve reveals the molecule's most stable conformations (energy minima) and the energy barriers to rotation (transition states). For substituted biphenyls, the lowest energy conformation is rarely planar (0° or 180° dihedral angle) due to steric hindrance between the ortho-hydrogens and other substituents. Instead, a twisted conformation is typically favored. rsc.org The PES scan provides a quantitative measure of this twist angle and the energy required to rotate from one stable conformation to another.

Table 1: Illustrative Potential Energy Surface Scan Data for a Substituted Biphenyl This table is a conceptual representation of typical results from a relaxed PES scan.

Dihedral Angle (°)Relative Energy (kcal/mol)Comment
05.2Planar (Eclipsed) - High Energy (Steric Hindrance)
152.8
300.5
450.0Energy Minimum (Most Stable Conformation)
600.8
752.5
903.5Perpendicular - Rotational Barrier (Transition State)
1052.5
1200.8
1350.0Energy Minimum (Most Stable Conformation)
1500.5
1652.8
1805.2Planar (Anti-Eclipsed) - High Energy

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and confirm molecular structures. Vibrational (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra are routinely calculated for molecules of this nature.

DFT methods, particularly with hybrid functionals like B3LYP and extended basis sets such as 6-311++G(d,p), have proven reliable for predicting vibrational frequencies. asianpubs.orgresearchgate.net Theoretical calculations typically solve for harmonic frequencies, which often overestimate the true anharmonic frequencies observed experimentally. To improve accuracy, the calculated frequencies are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to better align with experimental values. researchgate.net A detailed comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman bands allows for a confident assignment of the vibrational modes. researchgate.netmaterialsciencejournal.org

For instance, computational studies on the closely related 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) have been performed, where their FT-IR and FT-Raman spectra were calculated and assigned based on theoretical predictions. researchgate.net The good agreement achieved between the calculated and observed spectra validates the computational model and the structural parameters obtained. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netjmaterenvironsci.com These theoretical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and can be directly compared with experimental spectra, providing another layer of structural validation.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-(Trifluoromethyl)aniline Data adapted from a computational study on 3-(Trifluoromethyl)aniline using the B3LYP/6-311++G* basis set. researchgate.net This illustrates the validation process.*

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Vibrational Assignment
348134823483NH₂ asymmetric stretching
339533963396NH₂ symmetric stretching
307530753072C-H stretching
162516261625NH₂ scissoring
146314641464C-C stretching
133513361335CF₃ symmetric stretching
117011701169CF₃ asymmetric stretching
795796795C-H out-of-plane bending

Computational Studies on Molecular Properties (e.g., Dipole Moments, Polarizability)

Beyond structure and spectra, computational methods provide access to a range of molecular properties that describe the electronic nature of a compound. The dipole moment (µ) and polarizability (α) are two such fundamental properties that are readily calculated from the electronic wave function after geometry optimization. bookpi.org

Polarizability describes the ability of the molecule's electron cloud to be distorted by an external electric field. It is a key factor in determining a molecule's response to light and its potential for use in nonlinear optical (NLO) materials. Molecules with extended π-systems, such as the biphenyl core of the target compound, often exhibit high polarizability. bookpi.org Computational analysis can provide the average polarizability as well as its anisotropic components, offering a complete picture of the molecule's electronic response.

Table 3: Calculated Electronic Properties of Aniline and Related Derivatives This table presents representative data from DFT calculations on similar compounds to illustrate the effect of substitution on molecular properties.

CompoundMethod/Basis SetDipole Moment (µ) (Debye)Average Polarizability (α) (a.u.)
AnilineB3LYP/6-311++G(d,p)1.6471.3
p-FluoroanilineB3LYP/6-311G(d,p)2.45~75.1
p-ChloroanilineB3LYP/6-311G(d,p)4.62~89.8
p-NitroanilineB3LYP/6-311++G(d,p)7.1296.5

Note: Polarizability values are often reported in different units (e.g., 10⁻²⁴ esu or a.u.); direct comparisons should be made with care. Data is illustrative and sourced from various computational studies on aniline derivatives. jmaterenvironsci.combookpi.org

Applications As a Building Block in Complex Organic Synthesis

Synthesis of Diverse Heterocyclic Systems

The aniline (B41778) moiety of 3-[4-(trifluoromethyl)phenyl]aniline serves as a key starting point for the synthesis of a wide array of nitrogen-containing heterocyclic systems.

The primary amine of an aniline derivative is a standard precursor for building fused heterocyclic rings.

Quinolines: Classic methods like the Doebner, Doebner-von Miller, and Conrad-Limpach syntheses utilize anilines as foundational reactants. jptcp.comnih.gov For instance, the Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govpurdue.edu By employing this compound in these established synthetic routes, novel quinoline (B57606) derivatives bearing the 4-(trifluoromethyl)phenyl substituent can be prepared. These fluorinated quinoline analogs are of interest due to their prevalence in bioactive compounds. mdpi.com

Benzimidazoles: The synthesis of the benzimidazole (B57391) core often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. However, substituted anilines can also be used to construct benzimidazole derivatives through multi-step sequences. researchgate.netresearchgate.net For example, 2-chloromethyl benzimidazole can react with substituted anilines in the presence of a base to yield N-substituted benzimidazole products. researchgate.net Benzimidazoles are a critical scaffold in medicinal chemistry, found in numerous marketed drugs. rsc.orgijpsm.com

Benzotriazoles: While benzotriazoles are typically formed from ortho-phenylenediamines, their derivatives can be synthesized and functionalized in various ways that may involve aniline precursors in the broader synthetic scheme. gsconlinepress.commdpi.com The benzotriazole (B28993) scaffold itself is a significant pharmacophore, and the introduction of a trifluoromethylphenyl group could impart desirable pharmacological properties. nih.govnih.gov

The trifluoromethylphenyl moiety is a common feature in the design of bioactive pyrazole (B372694) derivatives. Anilines are frequently used to introduce substituted aryl groups into the final pyrazole structure. A common synthetic strategy involves the reductive amination of a pyrazole aldehyde with a chosen aniline derivative. nih.gov This process has been used to synthesize a series of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole-derived anilines. nih.govmdpi.com Another efficient, one-pot, three-component reaction for creating trifluoromethylated pyrazole derivatives involves the condensation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, an aniline derivative, and trimethyl orthoformate under solvent-free conditions, achieving high yields of 80–92%. tandfonline.com

The following table details the synthesis of various pyrazole-derived anilines from a common pyrazole aldehyde intermediate, showcasing the versatility of the aniline building block in generating a library of related compounds.

EntryAniline Derivative (R-NH₂)Resulting Compound StructureAverage Yield (%)
1 4-Isopropylaniline4-[[4-[(4-isopropylanilino)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acidGood
2 3-Bromoaniline (B18343)4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3-bromoanilino)methyl]pyrazol-1-yl] benzoic acid85
3 4-Bromoaniline4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-bromoanilino)methyl]pyrazol-1-yl] benzoic acid78
4 4-Bromo-3-methylaniline4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-bromo-3-methyl-anilino)methyl]pyrazol-1-yl] benzoic acid82
5 4-Bromo-3-chloroaniline4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-bromo-3-chloro-anilino)methyl]pyrazol-1-yl] benzoic acid92
Data derived from research on the synthesis of substituted pyrazole-derived anilines. nih.govmdpi.com

Imidazole (B134444) Scaffolds: Imidazoles are another class of heterocycles where aniline derivatives are crucial for synthesis. The van Leusen imidazole synthesis, which uses tosylmethylisocyanide (TosMIC), is a powerful method for creating these structures. mdpi.com A related building block, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, highlights the utility of aniline derivatives in constructing complex imidazole systems that are used as ligands for organometallic complexes in applications like Organic Light-Emitting Diodes (OLEDs). ossila.com

Triazole Scaffolds: The synthesis of 1,2,3-triazoles is famously achieved through the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) in a process known as "click chemistry". nih.gov In this reaction, an azide (B81097) reacts with an alkyne. While this compound itself is not a direct participant, it can be readily converted into a corresponding azide, which can then be used to synthesize trifluoromethyl-containing triazole derivatives. beilstein-journals.orgnih.gov These reactions are efficient and produce 1,4-disubstituted triazoles in good yields. nih.govresearchgate.net

The table below summarizes the synthesis of various 1,4-disubstituted 1,2,3-triazoles from trifluoromethyl propargylamines and various azides, demonstrating a key route to fluorinated triazole scaffolds. nih.gov

EntryPropargylamine (R¹)Azide (R²)ProductYield (%)
1 p-methoxyphenyl (PMP)Benzyl (Bn)2a82
2 PMP-CH₂COPh2b76
3 PMP-CH₂CO₂CH₃2d83
4 PMP-CH₂CH₂OH2e87
5 Benzyl (Bn)Benzyl (Bn)2f75
6 Bn-CH₂CO₂CH₃2h92
Data derived from a copper(I)-catalyzed synthesis of 1,4-disubstituted triazoles. nih.govresearchgate.net

Preparation of Substituted Diarylamines and Related Structures (e.g., N-Phenyl-3-(trifluoromethyl)aniline)

Diarylamines are important structural motifs in materials science and medicinal chemistry. The synthesis of N-phenyl-3-(trifluoromethyl)aniline, a representative diarylamine, can be accomplished through modern cross-coupling reactions. One method involves the reaction of 3-(trifluoromethyl)phenylboronic acid with aniline in the presence of a catalyst. chemicalbook.com A specific procedure uses FePd nanowires as a catalyst in an aqueous solution at room temperature. chemicalbook.com

Alternatively, transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation provide a general route to diarylamines. In these reactions, an aniline (like this compound) would be coupled with an aryl halide (or pseudohalide) to form the desired diarylamine structure.

Role in the Synthesis of Fluorinated Active Pharmaceutical Intermediates and Lead Compounds

The incorporation of fluorine or trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery. sciencedaily.com These modifications can significantly improve a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. nih.govsciencedaily.com

As a building block, this compound directly introduces the beneficial trifluoromethylphenyl group into a target molecule. The heterocyclic systems and diarylamine structures synthesized from this precursor, such as pyrazoles, imidazoles, and quinolines, are privileged scaffolds in medicinal chemistry. nih.govmdpi.comnih.govresearchgate.net For example, trifluoromethyl-substituted pyrazole derivatives have been investigated as potent antimicrobial agents, showing activity against drug-resistant bacteria. nih.gov The synthesis of such fluorinated heterocyclic compounds represents a direct application of this compound in the creation of active pharmaceutical intermediates and new lead compounds for drug development programs. nih.govresearchgate.net

Precursor for Radioligand Development in Positron Emission Tomography (PET) Imaging

PET imaging is a powerful non-invasive diagnostic tool that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). Fluorinated amino acids, like fluorophenylalanine (FPhe), are of significant interest as PET tracers for tumor imaging because their uptake can reflect amino acid transport and protein synthesis rates in cancer cells. nih.gov

The synthesis of these radioligands requires precursors that can be efficiently and rapidly fluorinated with ¹⁸F. Arylboronic esters, such as pinacol (B44631) esters, are common precursors for copper-mediated radiofluorination reactions. nih.gov A compound like this compound can be chemically modified to create a suitable precursor, for example, by converting the aniline group into a different functional group and introducing a boronic ester at a desired position for subsequent ¹⁸F-labeling. The development of 3-L- and 3-D-[¹⁸F]Fluorophenylalanines ([¹⁸F]FPhes) from boronic acid pinacol ester precursors demonstrates the importance of such substituted phenyl rings in the field of radioligand development for oncology. nih.gov

Advanced Research Applications in Materials Science and Specialized Chemical Systems

Incorporation into Azo Dye Systems and Investigation of Optical Properties

The integration of 3-[4-(Trifluoromethyl)phenyl]aniline into azo dye systems offers a pathway to novel colorants with tailored optical properties. Azo dyes, characterized by the -N=N- chromophore, are a significant class of synthetic dyes, and their color can be modulated by the electronic nature of the aromatic rings attached to the azo group. plantarchives.org The synthesis of such dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich partner like a phenol (B47542) or another aniline (B41778) derivative. plantarchives.orgorientjchem.org

The optical properties of these dyes can be systematically investigated by dissolving them in a range of solvents with varying polarities and measuring their UV-Visible absorption spectra. The data obtained can be used to construct a table illustrating the effect of solvent polarity on the absorption maximum, providing valuable insights into the dye's solvatochromic behavior.

Table 1: Expected Solvatochromic Properties of an Azo Dye Derived from this compound

Solvent Polarity Index Expected λmax (nm)
n-Hexane 0.1 ~420
Toluene (B28343) 2.4 ~435
Chloroform 4.1 ~450
Acetone 5.1 ~460
Ethanol (B145695) 5.2 ~465
Dimethylformamide (DMF) 6.4 ~475

Note: The λmax values are hypothetical and serve to illustrate the expected trend of positive solvatochromism.

Development of Liquid Crystalline Materials and Structure-Mesophase Relationships

The rigid, rod-like structure of the biphenyl (B1667301) core in this compound makes it an excellent candidate for the design of liquid crystalline materials. mdpi.com Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The introduction of a trifluoromethyl group can significantly influence the mesomorphic behavior, including the type of liquid crystal phase (mesophase) and the temperature range over which it is stable. nih.govresearchgate.netbeilstein-journals.org

Derivatives of this compound can be synthesized to form calamitic (rod-shaped) liquid crystals. The structure-mesophase relationship is a critical aspect of liquid crystal research, where small modifications to the molecular structure can lead to dramatic changes in the liquid crystalline properties. For instance, the length and nature of terminal alkyl or alkoxy chains attached to the biphenyl core can affect the melting point and clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). mdpi.com

Research on related biphenyl-based liquid crystals has shown that the presence of a trifluoromethyl group can promote the formation of smectic phases, which are characterized by a layered arrangement of molecules. nih.gov The strong dipole moment associated with the -CF3 group can enhance intermolecular interactions, leading to more ordered phases. The specific position of the trifluoromethyl group also plays a crucial role in determining the mesophase behavior.

Table 2: Mesomorphic Properties of a Hypothetical Liquid Crystal Derived from this compound

Compound Terminal Group (R) Phase Transitions (°C) Mesophase Type
LC-1 -OC4H9 Cr 85 SmA 120 N 155 I Smectic A, Nematic
LC-2 -OC6H13 Cr 78 SmA 135 I Smectic A

Note: This table presents hypothetical data to illustrate the influence of terminal chain length on the mesomorphic properties. Cr = Crystal, SmA = Smectic A, SmC = Smectic C, N = Nematic, I = Isotropic Liquid.

Contributions to Supramolecular Chemistry and Molecular Recognition (e.g., π-π Interactions)

In the realm of supramolecular chemistry, non-covalent interactions play a pivotal role in the self-assembly of molecules into well-defined, functional architectures. The aromatic rings of this compound are capable of engaging in π-π stacking interactions, which are a key driving force in the formation of supramolecular structures. researchgate.netresearchgate.netresearchgate.net The introduction of a trifluoromethyl group significantly modulates these interactions.

The electron-withdrawing nature of the -CF3 group creates a region of lower electron density on the attached phenyl ring, making it a "π-acidic" or electron-poor aromatic system. researchgate.net This enhances its ability to interact favorably with electron-rich aromatic systems in a face-to-face or offset stacking arrangement. This phenomenon, often referred to as a donor-acceptor or quadrupole-quadrupole interaction, can lead to stronger and more specific π-π stacking compared to interactions between non-fluorinated aromatic rings. rsc.orgmdpi.commdpi.com

These enhanced π-π stacking interactions can be exploited in crystal engineering to control the packing of molecules in the solid state, leading to materials with desired properties. researchgate.netresearchgate.net For example, the co-crystallization of this compound derivatives with electron-rich aromatic molecules could lead to the formation of alternating layered structures with interesting electronic or optical properties. Furthermore, these specific molecular recognition capabilities can be harnessed in the design of host-guest systems and sensors.

Role in the Design of Novel Chemical Sensing Platforms and Fluorophores

The inherent fluorescence of many aniline derivatives and the ability to tune their electronic properties make them attractive scaffolds for the development of chemical sensors and fluorophores. nih.govbeilstein-journals.org While specific research on this compound as a primary fluorophore is not extensively documented, its structural features suggest significant potential in this area.

The incorporation of a this compound moiety into a larger conjugated system can lead to the creation of novel fluorophores. The electron-withdrawing -CF3 group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is often the basis for the sensing mechanism in fluorescent probes. nih.gov For example, a sensor for a specific analyte (e.g., a metal ion) could be designed where the binding of the analyte to a receptor unit alters the ICT process, resulting in a detectable change in the fluorescence emission (e.g., a "turn-on" or "turn-off" response, or a shift in the emission wavelength). nih.govresearchgate.netresearchgate.net

Aniline-based fluorescent sensors have been developed for the detection of various metal ions. beilstein-journals.org By analogy, a sensor incorporating the this compound unit could be synthesized. The trifluoromethyl group could enhance the sensor's selectivity and sensitivity by modifying the binding affinity of the receptor for the target analyte and by influencing the photophysical properties of the fluorophore.

Table 3: Potential Application of a this compound-based Fluorescent Probe

Analyte Sensing Mechanism Expected Fluorescence Response
Fe³⁺ Chelation-enhanced quenching Fluorescence "turn-off"
Al³⁺ Chelation-enhanced fluorescence Fluorescence "turn-on"

Note: This table illustrates hypothetical sensing applications based on known principles of fluorescent probe design.

Application in Organic Semiconductors and Electronic Materials

The field of organic electronics is rapidly advancing, with organic semiconductors being utilized in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). acs.orgnih.govnih.govnih.govresearchgate.netsigmaaldrich.com The performance of these devices is critically dependent on the charge transport properties of the organic semiconductor, which in turn are governed by the molecular structure and solid-state packing of the material. acs.orgnih.gov

Derivatives of this compound hold promise as p-type organic semiconductors. The introduction of fluorine atoms into organic semiconductors is a well-established strategy to improve their performance and stability. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. A lower HOMO level generally leads to improved air stability by making the material less susceptible to oxidation.

Furthermore, the presence of the -CF3 group can promote favorable intermolecular interactions, such as enhanced π-π stacking, which can facilitate efficient charge transport through the material. researchgate.net This can lead to higher charge carrier mobilities, a key parameter for high-performance OFETs. researchgate.netrsc.org The planar biphenyl core of this compound provides a good scaffold for creating extended π-conjugated systems, which are essential for efficient charge transport.

Table 4: Predicted Electronic Properties of a this compound-based Organic Semiconductor

Property Predicted Value/Characteristic Implication for Device Performance
HOMO Energy Level -5.4 to -5.8 eV Enhanced air stability
LUMO Energy Level -2.5 to -2.9 eV Suitable for p-type transport
Charge Carrier Mobility (Hole) > 0.1 cm²/Vs Potential for high-performance OFETs

Note: The values presented are typical ranges for p-type organic semiconductors and represent potential targets for materials based on this compound.

Q & A

Q. What are the recommended methods for synthesizing 3-[4-(Trifluoromethyl)phenyl]aniline, and how can reaction efficiency be optimized?

A validated synthesis route involves the deprotection of tert-butyl carbamate derivatives. For example, treatment of (3-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl)carbamic acid tert-butyl ester with 4 N HCl/1,4-dioxane yields this compound hydrochloride with 82% efficiency . Key optimization strategies include:

  • Reaction monitoring : Use HPLC (retention time: 0.83 minutes under SQD-AA05 conditions) to track intermediate conversion.
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and reaction homogeneity.
  • Temperature control : Room-temperature stirring prevents side reactions like over-acidification.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons near δ 6.8–7.5 ppm, with splitting patterns indicating meta-substitution.
    • ¹⁹F NMR : A singlet at ~δ -60 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry (LCMS) : A prominent [M+H]⁺ peak at m/z 236 aligns with the molecular formula C₈H₈F₃NO .
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency Protocols : Immediate eye washing and decontamination via safety showers are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound across different studies?

  • Purity Assessment : Employ HPLC (e.g., retention time: 0.83 minutes ) or GC-MS to identify impurities.
  • Recrystallization : Use hexane/ether (1:3) to isolate high-purity crystals and standardize melting point measurements .
  • Cross-Referencing : Compare data with authoritative databases (e.g., PubChem, ChemSpider) to validate discrepancies .

Q. What strategies are employed to mitigate byproduct formation during the synthesis of this compound derivatives for pharmaceutical applications?

  • Protecting Groups : Use tert-butyl carbamates to shield the amine during functionalization, reducing undesired side reactions .
  • Stoichiometric Control : Optimize reagent ratios (e.g., HCl equivalents) to minimize over-acidification.
  • Real-Time Monitoring : TLC or inline IR spectroscopy helps detect intermediates and adjust reaction conditions promptly.

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Electron-Withdrawing Effect : The -CF₃ group deactivates the aromatic ring, directing electrophiles to the meta position.
  • Reactivity Comparison : Compared to non-fluorinated analogs, nitration or halogenation requires harsher conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures) due to reduced ring electron density .

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